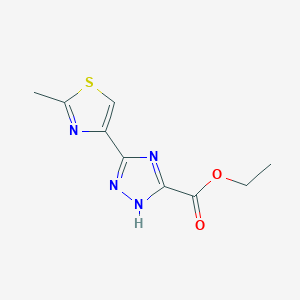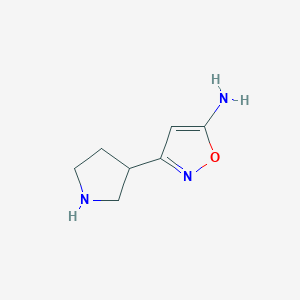
5-Amino-3-(3-pyrrolidinyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(3-pyrrolidinyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a pyrrolidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-pyrrolidinyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, which yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles. Subsequent oxidation of these cycloadducts provides a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions. metal-free synthetic routes are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(3-pyrrolidinyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butyl nitrite or isoamyl nitrite.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as acyl chlorides and phosphines.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
5-Amino-3-(3-pyrrolidinyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(3-pyrrolidinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets based on its chemical structure, leading to different biological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminoisoxazole: A structural isomer of 5-Amino-3-(3-pyrrolidinyl)isoxazole, differing in the position of the amino group.
5-Amino-3-methylisoxazole: Another similar compound with a methyl group instead of a pyrrolidinyl group.
Uniqueness
This compound is unique due to the presence of both an amino group and a pyrrolidinyl group on the isoxazole ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
1782433-04-8 |
|---|---|
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-pyrrolidin-3-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H11N3O/c8-7-3-6(10-11-7)5-1-2-9-4-5/h3,5,9H,1-2,4,8H2 |
Clave InChI |
URUVMGDSGJJGEE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



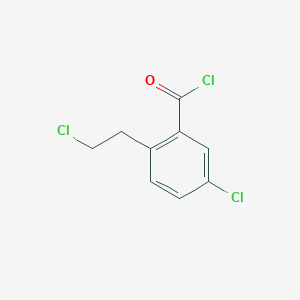
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)

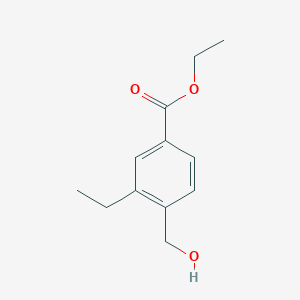
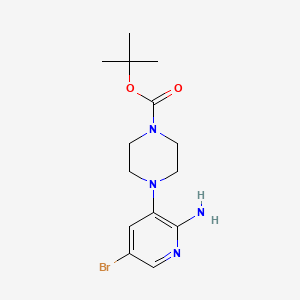
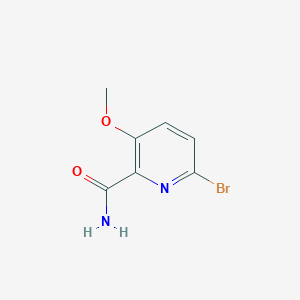

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)



